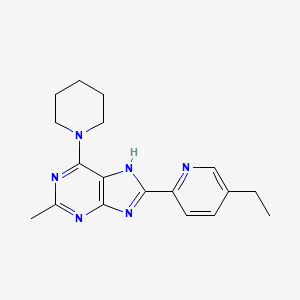![molecular formula C9H12N6O4 B12913611 (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine ring system, followed by the attachment of the tetrahydrofuran moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group on the triazolopyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the triazolopyrimidine ring, and substituted compounds with various functional groups attached to the amino group.
Scientific Research Applications
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can be compared with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C9H12N6O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
OAUKGFJQZRGECT-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


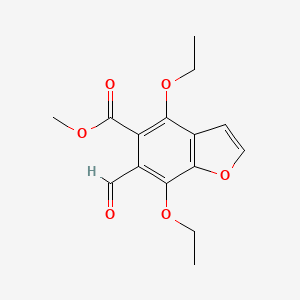
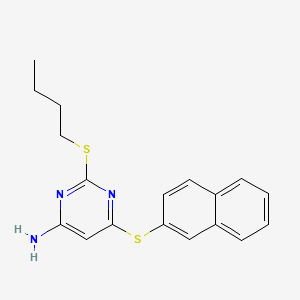
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)

![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
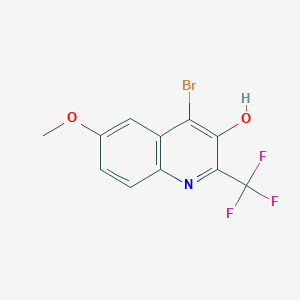

![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)
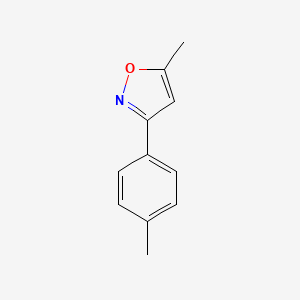
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
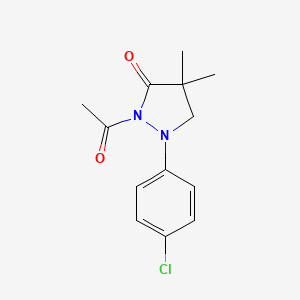
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

